![molecular formula C14H16Cl3NO4 B13989329 4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid CAS No. 7404-52-6](/img/structure/B13989329.png)
4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a methyl group, a trichlorophenoxy group, and an acetylamino group attached to a pentanoic acid backbone
Vorbereitungsmethoden
The synthesis of 4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the trichlorophenoxyacetyl intermediate: This step involves the reaction of 3,4,5-trichlorophenol with chloroacetic acid under basic conditions to form the trichlorophenoxyacetic acid.
Acetylation: The trichlorophenoxyacetic acid is then acetylated using acetic anhydride to form the trichlorophenoxyacetyl intermediate.
Amidation: The trichlorophenoxyacetyl intermediate is reacted with 4-methyl-2-aminopentanoic acid under acidic conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its potential interactions with biological macromolecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets. The trichlorophenoxy group can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The acetylamino group may also play a role in binding interactions, enhancing the compound’s affinity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid can be compared with other similar compounds, such as:
2-Amino-4-methylpentanoic acid: This compound lacks the trichlorophenoxy and acetylamino groups, making it less complex and potentially less versatile in its applications.
3,4,5-Trichlorophenoxyacetic acid: This compound lacks the methyl and acetylamino groups, which may limit its interactions with biological targets.
4-Methyl-2-aminopentanoic acid: This compound lacks the trichlorophenoxy and acetyl groups, making it less suitable for certain chemical reactions and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical and biological interactions.
Eigenschaften
CAS-Nummer |
7404-52-6 |
|---|---|
Molekularformel |
C14H16Cl3NO4 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
4-methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C14H16Cl3NO4/c1-7(2)3-11(14(20)21)18-12(19)6-22-8-4-9(15)13(17)10(16)5-8/h4-5,7,11H,3,6H2,1-2H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
AHAWYBGQACUKTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=CC(=C(C(=C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


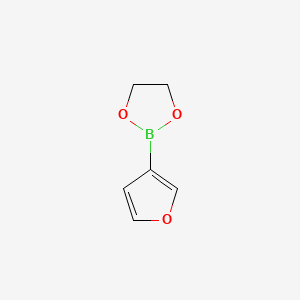
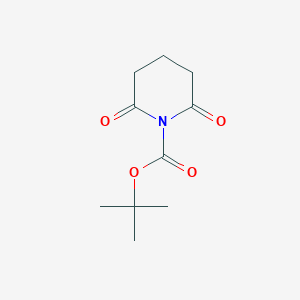

![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
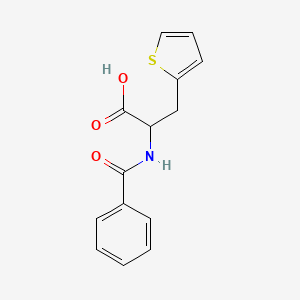
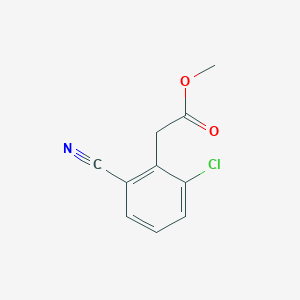


![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
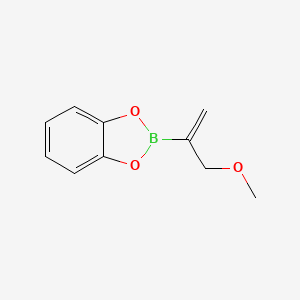
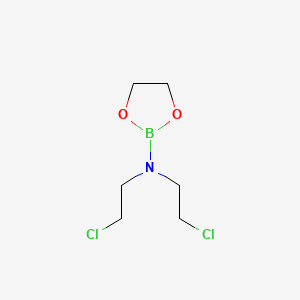

![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

